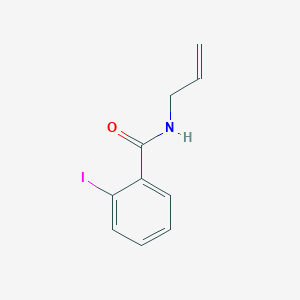

![molecular formula C17H15ClN4OS B4585741 N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)

N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to "N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" involves multi-step chemical reactions, often starting from simple precursors. For example, compounds with similar triazole and thioacetamide groups have been synthesized through reactions involving acylation, condensation, and cyclization steps. The synthesis process typically requires precise control of reaction conditions to ensure the formation of the desired product with high purity and yield (Xue et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds akin to "N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" has been elucidated using techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule, including bond lengths, angles, and dihedral angles, providing insights into the compound's three-dimensional conformation. Structural analysis often uncovers intramolecular and intermolecular interactions that stabilize the compound's structure and influence its reactivity and physical properties (P. Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" and similar compounds can be explored through their participation in various chemical reactions. These may include nucleophilic substitutions, where the thioacetamide group acts as a nucleophile, or electrophilic aromatic substitutions facilitated by the presence of the triazole ring. The compound's reactivity is significantly influenced by the electron-donating or withdrawing nature of substituents attached to the aromatic rings (Y. Ostapiuk et al., 2015).

Physical Properties Analysis

The physical properties of compounds like "N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" are crucial for understanding their behavior in different environments. These properties include melting points, solubility in various solvents, and crystalline forms. Such characteristics are essential for determining the compound's suitability for specific applications, including its handling and storage requirements (K. Saravanan et al., 2016).

Chemical Properties Analysis

The chemical properties of "N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" involve its behavior in chemical reactions, including its acidity or basicity, redox potential, and stability under various conditions. Understanding these properties is vital for predicting how the compound interacts with different reagents and in different chemical environments. Research on similar compounds provides a foundation for understanding the chemical behaviors that could be expected from "N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide" (N. Fathima et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Novel triazole compounds containing a thioamide group, including derivatives similar to the specified compound, have been synthesized. These compounds exhibit antifungal and plant growth regulating activities. Their structures were confirmed by X-ray diffraction analysis, highlighting potential weak CH···N intermolecular interactions stabilizing the structure (Liu et al., 2005).

Antitumor Activity

- N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and showed considerable anticancer activity against various cancer cell lines. This research suggests the potential of such compounds in developing new anticancer drugs (Yurttaş et al., 2015).

Antibacterial and Antifungal Activities

- The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides via the 1,3-dipolar cycloaddition reaction demonstrated promising antimicrobial activities against several gram-positive and gram-negative bacteria, as well as fungal strains. This indicates their potential application in addressing various microbial infections (Rezki, 2016).

Antioxidant and Antitumor Activities

- Evaluation of synthesized nitrogen heterocycles, including structures related to the compound , revealed significant antioxidant and antitumor activities. These findings support the potential use of such compounds in pharmaceutical applications focused on oxidative stress and cancer (El-Moneim et al., 2011).

Ligand-Protein Interactions and Photovoltaic Efficiency

- Benzothiazolinone acetamide analogs were studied for their ligand-protein interactions and photovoltaic efficiency, demonstrating good light harvesting efficiency and potential use in dye-sensitized solar cells. Such compounds could also be used in designing new drugs due to their favorable binding interactions with proteins (Mary et al., 2020).

Propriétés

IUPAC Name |

N-benzyl-2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4OS/c18-14-8-6-13(7-9-14)16-20-17(22-21-16)24-11-15(23)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEUKZFGPXIELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NNC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

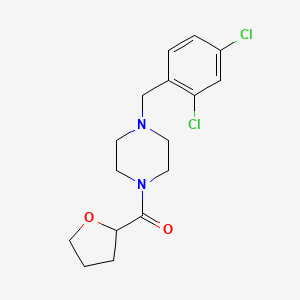

![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)

![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)

![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)

![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)

![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)

![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)

![methyl (2,4-dioxo-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4585758.png)

![methyl 5-[(dimethylamino)carbonyl]-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4585775.png)

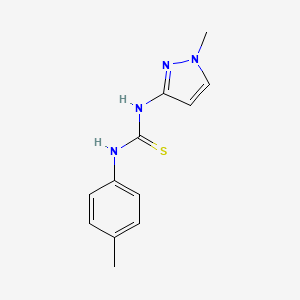

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585778.png)